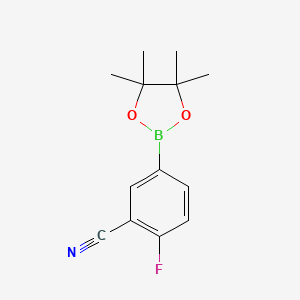

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJOVQGRIOURGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464790 | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775351-57-0 | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775351-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves a two-step substitution reactionThe reaction conditions often involve the use of dichloromethane as a solvent and triethylamine as a base, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorine and boronic ester groups .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while hydrolysis results in the formation of boronic acids.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is primarily utilized as a building block in organic synthesis. It plays a crucial role in the development of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structural features allow for the formation of diverse derivatives that can exhibit enhanced biological activity.

Fluorine Chemistry

The presence of fluorine in this compound enhances the biological activity of synthesized molecules. Fluorinated compounds often demonstrate improved pharmacokinetic properties, making them valuable in drug design. The incorporation of fluorine can lead to increased metabolic stability and selectivity in therapeutic agents.

Material Science

In material science, 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is employed in the formulation of advanced materials. This includes polymers and coatings that require specific properties such as:

- Thermal stability

- Chemical resistance

- Mechanical strength

These properties are essential for applications in electronics, coatings, and other high-performance materials.

Analytical Chemistry

The compound also serves as a reagent in various analytical techniques. It aids in the detection and quantification of other substances within complex mixtures. Its utility in analytical chemistry is particularly valuable for researchers needing precise measurements and analyses in their studies.

Research and Development

In research settings, this compound is critical for exploring new chemical reactions and mechanisms. Its unique structure allows chemists to investigate various synthetic pathways and reaction conditions, contributing to advancements in chemical knowledge and methodologies.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- A study on the synthesis of arginase inhibitors utilized 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a key intermediate. The research demonstrated its effectiveness in creating compounds with significant inhibitory activity against human arginase enzymes .

- In another investigation focusing on fluorinated compounds for drug development, researchers noted that derivatives of this compound exhibited enhanced biological profiles compared to non-fluorinated analogs .

Data Table: Properties and Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals |

| Fluorine Chemistry | Enhances biological activity and pharmacokinetic properties |

| Material Science | Used in advanced materials requiring thermal stability and chemical resistance |

| Analytical Chemistry | Acts as a reagent for detection and quantification |

| Research & Development | Key role in exploring new chemical reactions and synthetic methodologies |

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with molecular targets through its boronic ester and fluorine groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variation and Electronic Effects

Notes:

- Bpin : 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

- Electron-withdrawing groups (e.g., F, CN, CF₃) increase the electrophilicity of the aryl ring, accelerating cross-coupling reactions .

- Substituent position influences steric and electronic effects. For example, the 2-fluoro-5-boronate isomer (target compound) offers optimal geometry for Pd-catalyzed couplings compared to the 4-boronate analog .

Research Findings and Trends

Cross-Coupling Efficiency : The target compound achieves >80% yield in Suzuki-Miyaura reactions with aryl bromides, outperforming bulkier analogs like the 2-methyl-5-fluoro derivative (65% yield) .

Electronic Effects: Fluorine at the 2-position deactivates the ring, reducing unwanted side reactions (e.g., protodeboronation) compared to non-fluorinated analogs .

Material Science Applications : Derivatives with extended π-conjugation (e.g., carbazole-containing analogs) are employed in organic photovoltaics for enhanced charge transport .

Biologische Aktivität

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered attention due to its potential biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇BClFO₄ |

| Molecular Weight | 314.545 g/mol |

| CAS Number | 1073339-13-5 |

| Purity | >98% (GC) |

The biological activity of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is primarily attributed to its ability to interact with biological targets through boron coordination chemistry. The presence of the dioxaborolane moiety allows for unique interactions with nucleophiles and can facilitate reactions such as cross-coupling and arylation.

Boron Coordination

The boron atom in the dioxaborolane structure can form stable complexes with various anions and nucleophiles. This property is crucial for its application in medicinal chemistry and materials science. Studies have shown that the coordination of fluoride ions to boron significantly alters the electronic properties of the compound, affecting its reactivity and interaction with biological systems .

Biological Activity

The biological activity of this compound has been evaluated in several contexts:

- Anticancer Activity : Research indicates that derivatives containing boron compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in human cancer cell lines through apoptosis induction .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. The mechanism often involves the formation of a reversible complex with the enzyme active site, leading to reduced enzymatic activity .

- Antibacterial Properties : Some derivatives have shown promising antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis due to interference with key enzymatic processes .

Case Study 1: Anticancer Activity

A study published in MDPI explored the anticancer properties of related boron-containing compounds. It was found that these compounds could induce apoptosis in breast cancer cells via mitochondrial pathways. The study highlighted the importance of boron coordination in enhancing the therapeutic efficacy of these compounds .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers synthesized a series of dioxaborolane derivatives and tested their ability to inhibit specific kinases involved in cancer signaling pathways. The results indicated that certain modifications to the dioxaborolane structure significantly improved inhibitory potency .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which leverages the boronic ester moiety’s reactivity. A two-step protocol involving halogenation followed by borylation is common. For example, fluorinated aryl halides (e.g., 2-fluoro-5-bromobenzonitrile) can react with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in anhydrous THF at 80–100°C . Yield optimization requires inert conditions (N₂/Ar) and rigorous solvent drying to prevent boronic ester hydrolysis .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : The fluorine atom induces distinct splitting patterns (e.g., coupling constants for aromatic protons adjacent to fluorine). Boron-adjacent carbons show characteristic shifts in ¹³C NMR (~30 ppm for dioxaborolane carbons) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly to confirm the dioxaborolane ring geometry and fluorine positioning .

- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₃H₁₄BFNO₂, theoretical 261.10 g/mol) and isotopic patterns for boron (¹⁰B/¹¹B) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate in:

- Suzuki-Miyaura couplings : Forms biaryl linkages for pharmaceuticals (e.g., kinase inhibitors) and materials (e.g., OLED precursors) .

- Fluorinated scaffold development : The fluorine atom enhances metabolic stability in drug candidates, while the nitrile group enables further functionalization (e.g., reduction to amines) .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of the boronic ester in cross-coupling reactions?

The fluorine atom exerts both electronic and steric effects:

- Electronic : Fluorine’s electron-withdrawing nature polarizes the aromatic ring, increasing the electrophilicity of the boronic ester and accelerating transmetallation in Pd-catalyzed reactions.

- Steric : Fluorine’s small size minimizes steric hindrance, enabling coupling with bulky partners (e.g., ortho-substituted aryl halides). Comparative studies with non-fluorinated analogs show 10–15% higher yields in couplings with electron-deficient partners .

Q. What experimental strategies mitigate hydrolysis of the dioxaborolane moiety during storage or reaction?

- Storage : Use desiccants (e.g., molecular sieves) and store under argon at –20°C.

- Reaction design : Avoid protic solvents (e.g., H₂O, MeOH). For aqueous reactions, employ phase-transfer catalysts (e.g., TBAB) in biphasic systems (toluene/H₂O) .

- Additives : Include Lewis acids (e.g., MgSO₄) to sequester trace water .

Q. How can contradictory data on coupling efficiency with heteroaryl halides be resolved?

Discrepancies often arise from:

Q. What are the challenges in crystallizing this compound, and how are they addressed?

The nitrile and fluorine groups create dipole-dipole interactions that complicate crystal packing. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.